molecular formula C13H15N5O2 B2638161 ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 692287-31-3

ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2638161
CAS No.: 692287-31-3
M. Wt: 273.296
InChI Key: RLBNZUAXUPKJBH-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, an ethyl ester group, and a cyanoethylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted pyridine and a hydrazine derivative, the pyrazolo[3,4-b]pyridine core can be formed through a condensation reaction.

    Introduction of the Cyanoethylamino Group: The cyanoethylamino group can be introduced via nucleophilic substitution reactions. This involves reacting the pyrazolo[3,4-b]pyridine intermediate with a cyanoethylating agent, such as acrylonitrile, under basic conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the pyrazolo[3,4-b]pyridine with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyanoethylamino group. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanoethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazolo[3,4-b]pyridine core can interact with nucleic acids and proteins, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-5-carboxylate
  • Methyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Comparison

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

ethyl 4-(2-cyanoethylamino)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-3-20-13(19)10-7-16-12-9(8-17-18(12)2)11(10)15-6-4-5-14/h7-8H,3-4,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNZUAXUPKJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCC#N)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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